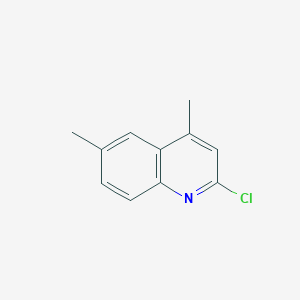

2-Chloro-4,6-dimethylquinoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMJOZIDQGBLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345603 | |

| Record name | 2-Chloro-4,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3913-18-6 | |

| Record name | 2-Chloro-4,6-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4,6-dimethylquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a prominent feature in a wide array of natural products and synthetic compounds with diverse biological activities. The presence of a chlorine atom at the 2-position of the quinoline ring makes this compound a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic and experimental protocols, and its potential applications in the field of drug development, particularly as a building block for targeted cancer therapies.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 3913-18-6 | [1] |

| Molecular Formula | C₁₁H₁₀ClN | [1] |

| Molecular Weight | 191.66 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Melting Point | Data not available (Est. based on isomers) | N/A |

| 2,6-Dimethylquinoline | 57-59 °C | N/A |

| 2,4-Dimethylquinoline | Liquid at room temperature | [2] |

| Boiling Point | Data not available (Est. based on isomers) | N/A |

| 2,6-Dimethylquinoline | 266-267 °C | N/A |

| 2,4-Dimethylquinoline | 264-265 °C | [3] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol and acetone. | [2] |

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for quinoline ring formation, followed by a chlorination step. A plausible synthetic route is the Combes quinoline synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone.

Proposed Synthesis Workflow

A likely synthetic pathway starts with the reaction of p-toluidine with acetylacetone to form 4,6-dimethylquinoline, which is then chlorinated to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Combes Synthesis of 4,6-Dimethylquinoline

The Combes synthesis is a classic method for preparing quinolines.[4][5][6]

-

Reaction Setup: In a round-bottom flask, combine p-toluidine (1 equivalent) and acetylacetone (1.1 equivalents).

-

Acid Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst while cooling the mixture in an ice bath.

-

Heating: Heat the reaction mixture, typically at a temperature range of 100-120°C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: Chlorination

The conversion of the resulting 4,6-dimethylquinolin-2-one (a tautomer of 2-hydroxy-4,6-dimethylquinoline that can be formed) to this compound is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Reaction Setup: In a fume hood, place 4,6-dimethylquinolin-2-one in a round-bottom flask equipped with a reflux condenser.

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) in excess.

-

Heating: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide solution) and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The final product can be purified by column chromatography or recrystallization.

Key Reactivity: Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAᵣ), making it a valuable synthetic handle for introducing a variety of functional groups.[1]

Caption: General scheme of nucleophilic aromatic substitution.

General Experimental Protocol for Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-1.5 equivalents). If the nucleophile is not already in its anionic form, a base (e.g., K₂CO₃, NaH, or Et₃N) may be required.

-

Heating: Stir the reaction mixture at room temperature or heat as necessary to drive the reaction to completion. Monitor the progress by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

-

Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Development

The quinoline core is a well-established pharmacophore present in numerous FDA-approved drugs. Quinoline derivatives have demonstrated a broad range of therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. This compound serves as a key building block for the synthesis of novel bioactive molecules.

Targeting Tyrosine Kinase Signaling Pathways in Cancer

A significant area of research for quinoline derivatives is the development of tyrosine kinase inhibitors (TKIs). Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinase targets for which quinoline-based inhibitors have been developed.

The general structure of this compound provides a scaffold that can be elaborated to design potent and selective TKIs. The 2-position, after substitution, can be modified to interact with the hinge region of the kinase domain, a common binding motif for TKIs.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline-based drugs.

Safety Information

Safety data for this compound is not extensively documented. However, based on the safety information for related chloro- and dimethyl-substituted quinolines, the following precautions should be taken:

-

Health Hazards: May cause skin, eye, and respiratory irritation.[7] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] Work in a well-ventilated area or a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its key reactivity lies in the nucleophilic substitution at the 2-position, allowing for the introduction of diverse functionalities. The quinoline scaffold is a proven pharmacophore, and this compound serves as an excellent starting point for the development of novel therapeutic agents, particularly inhibitors of key signaling pathways in cancer. Researchers and drug development professionals can leverage the synthetic protocols and reactivity patterns outlined in this guide to explore new chemical space and advance the discovery of next-generation medicines.

References

- 1. This compound | 3913-18-6 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]

- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-dimethylquinoline

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring a quinoline core substituted with a chlorine atom at the 2-position and two methyl groups at the 4- and 6-positions, makes it a significant molecule in medicinal chemistry and organic synthesis.[1][2] The quinoline scaffold is a prevalent motif in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This compound serves as a versatile building block for the synthesis of more complex molecules and is itself a subject of research for its potential biological interactions.[1]

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are crucial for its application in synthesis and drug design. The data, both experimental and predicted, are summarized below.

Physicochemical Data

This table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 3913-18-6 | [2] |

| Molecular Formula | C₁₁H₁₀ClN | [1][2] |

| Molecular Weight | 191.66 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 95-98 °C | [4] |

| Boiling Point | 307.9 ± 37.0 °C (Predicted) | [4] |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.18 ± 0.50 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

| Spectroscopic Technique | Expected Characteristics |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). This results in two peaks at m/z 191 ([M]⁺) and m/z 193 ([M+2]⁺) with a relative intensity of approximately 3:1.[2] |

| Infrared (IR) Spectroscopy | Expected peaks include C=N stretching (~1620-1580 cm⁻¹) and C-Cl stretching (~800-600 cm⁻¹).[2] |

| UV-Visible Spectroscopy | The aromatic quinoline system acts as a chromophore, absorbing UV light and leading to π → π* transitions. The specific wavelength of maximum absorption (λmax) is influenced by the chloro and dimethyl substituents.[2] |

| Nuclear Magnetic Resonance (NMR) | Advanced NMR techniques, including HSQC, COSY, and HMBC experiments, can provide detailed structural information and confirm the positions of the substituents on the quinoline ring.[1] |

Synthesis and Experimental Protocols

The synthesis of the quinoline core is well-established, with several named reactions providing reliable routes. The Friedländer annulation is a classic and versatile method for preparing substituted quinolines like this compound.[1]

Experimental Protocol: Friedländer Annulation Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically in the presence of an acid or base catalyst.

Objective: To synthesize this compound.

Generalized Procedure:

-

Reactant Preparation: A 2-aminoaryl ketone (e.g., 2-amino-5-methylacetophenone) is mixed with a ketone containing an α-methylene group (e.g., chloroacetone).

-

Condensation: The reaction is carried out in a suitable solvent, often with an acid catalyst, and heated. The reaction proceeds through the formation of an imine intermediate.[1]

-

Cyclization: An intramolecular cyclization follows, leading to the formation of the quinoline ring system.[1]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the crude product is isolated, often through precipitation or extraction.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Biological Significance and Applications in Drug Discovery

While this compound's own biological activity is a subject of ongoing investigation, its primary role in drug development is as a key structural scaffold.[1] The quinoline ring is a "privileged structure" in medicinal chemistry, and the specific substitution pattern of this compound—particularly the reactive chlorine at the C2 position—allows for further chemical modification to create a diverse library of derivatives.

These derivatives have shown potential in several therapeutic areas:

-

Anticancer Agents: Quinoline derivatives have been developed as potent inhibitors of various cancer cell lines. They can target critical signaling pathways, such as those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5]

-

Antimicrobial Agents: The quinoline core is present in many antibacterial and antifungal drugs. Derivatives of this compound have demonstrated promising activity against various microbial pathogens.[1][2]

-

Neuroprotective Effects: Some research indicates that the compound may possess neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.[1]

Caption: this compound as a scaffold for developing bioactive derivatives.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties that make it highly valuable for synthetic and medicinal chemistry. Its role as a versatile precursor for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases, is well-established. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the synthesis, characterization, and application of this important quinoline derivative.

References

Structural Analysis and Confirmation of 2-Chloro-4,6-dimethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-4,6-dimethylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and organic synthesis. The quinoline scaffold is a prominent feature in a variety of natural products and synthetic compounds with significant biological activities. The presence of a chlorine atom at the 2-position and methyl groups at the 4- and 6-positions imparts specific chemical reactivity and physical properties to the molecule, making its precise structural confirmation a critical step in any research or development endeavor. This guide serves as a detailed reference for the analytical methodologies and expected data for the unequivocal identification and characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 3913-18-6 | [1] |

| Molecular Formula | C₁₁H₁₀ClN | [1] |

| Molecular Weight | 191.66 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | UPMJOZIDQGBLDI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline synthesis, followed by chlorination. A plausible and widely used approach is the Combes quinoline synthesis, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis

Step 1: Synthesis of 4,6-dimethylquinolin-2(1H)-one

-

In a round-bottom flask, dissolve p-toluidine (1 equivalent) in a suitable solvent such as ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4,6-dimethylquinolin-2(1H)-one.

Step 2: Chlorination to this compound

-

In a well-ventilated fume hood, suspend the synthesized 4,6-dimethylquinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

-

Heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the product precipitates.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Caption: Synthetic pathway for this compound.

Structural Analysis and Confirmation

The definitive structural confirmation of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. Based on the analysis of similar structures, the expected chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | 7.2 - 7.4 | Singlet |

| H5 | 7.8 - 8.0 | Singlet |

| H7 | 7.4 - 7.6 | Doublet |

| H8 | 7.6 - 7.8 | Doublet |

| 4-CH₃ | 2.5 - 2.7 | Singlet |

| 6-CH₃ | 2.4 - 2.6 | Singlet |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 152 |

| C3 | 121 - 123 |

| C4 | 145 - 147 |

| C4a | 147 - 149 |

| C5 | 128 - 130 |

| C6 | 136 - 138 |

| C7 | 126 - 128 |

| C8 | 129 - 131 |

| C8a | 123 - 125 |

| 4-CH₃ | 18 - 20 |

| 6-CH₃ | 21 - 23 |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 4.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₃) | Stretching | 2980 - 2850 |

| C=N (in quinoline ring) | Stretching | 1620 - 1580 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 191, corresponding to the molecular weight. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 193 with an intensity of approximately one-third of the molecular ion peak is also expected, which is a characteristic signature for a monochlorinated compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of a closely related compound, 4-Chloro-2,5-dimethylquinoline, reveals a planar quinoline ring system.[2] It is highly probable that this compound would also exhibit a planar geometry. To confirm this, a single crystal of the compound would need to be grown and subjected to X-ray diffraction analysis. The resulting crystallographic data would provide precise bond lengths, bond angles, and intermolecular interactions.

Table 5: Expected Crystal Data Parameters for this compound (based on analogy with 4-Chloro-2,5-dimethylquinoline)

| Parameter | Expected Value Range |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9 - 7.1 |

| b (Å) | 13.0 - 13.2 |

| c (Å) | 10.4 - 10.6 |

| β (°) | 99.0 - 100.0 |

| V (ų) | 930 - 950 |

| Z | 4 |

Experimental Workflows

The following diagrams illustrate the general workflows for the analytical techniques described.

Caption: General analytical workflow for structural confirmation.

Conclusion

The structural analysis and confirmation of this compound require a multi-faceted analytical approach. This technical guide has outlined the essential spectroscopic and crystallographic methods, along with the expected data based on the analysis of analogous compounds. While definitive experimental data for the target molecule is pending, the information provided herein offers a solid foundation for researchers and scientists to design and execute experiments for its synthesis and characterization. The detailed protocols and expected analytical outcomes will be invaluable for those working in drug discovery and development, where the precise knowledge of molecular structure is paramount.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimethylquinoline from 4,6-dimethylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4,6-dimethylquinoline, a valuable intermediate in medicinal chemistry and drug development. The primary method detailed herein is the conversion of 4,6-dimethylquinolin-2-ol using phosphorus oxychloride, a robust and widely adopted chlorination procedure. This document includes a detailed experimental protocol, a summary of quantitative data, and a visualization of the synthetic pathway.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. The targeted synthesis of substituted quinolines is therefore of significant interest to the pharmaceutical industry. The conversion of a hydroxyl group at the 2-position of the quinoline ring to a chlorine atom provides a versatile handle for further chemical modifications, such as nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for drug discovery. This guide focuses on the efficient synthesis of this compound from its corresponding quinolin-2-ol precursor.

Reaction and Mechanism

The synthesis of this compound from 4,6-dimethylquinolin-2-ol is typically achieved through a deoxychlorination reaction using phosphorus oxychloride (POCl₃). The reaction proceeds by heating the starting material in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.

The generally accepted mechanism involves the initial reaction of the hydroxyl group of 4,6-dimethylquinolin-2-ol with phosphorus oxychloride to form a phosphate ester intermediate. This intermediate is a good leaving group, which is subsequently displaced by a chloride ion, furnished by the phosphorus oxychloride, via a nucleophilic substitution reaction. The driving force for the reaction is the formation of the stable P-O bond and the subsequent aromatization of the pyridine ring of the quinoline system.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4,6-dimethylquinolin-2-ol | |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| Product | This compound | |

| Molecular Formula | C₁₁H₁₀ClN | |

| Molecular Weight | 191.66 g/mol | |

| Melting Point | 95-98 °C | [1] |

| Reagent | Phosphorus Oxychloride (POCl₃) | |

| Molecular Formula | Cl₃OP | |

| Molecular Weight | 153.33 g/mol | |

| Typical Reaction Conditions | ||

| Solvent | Excess POCl₃ | |

| Temperature | Reflux | |

| Reaction Time | 1-3 hours (monitor by TLC) | |

| Purification Method | Column Chromatography |

Experimental Protocol

This protocol is a representative procedure compiled from established methods for the chlorination of hydroxy-N-heterocycles. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Materials:

-

4,6-dimethylquinolin-2-ol

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers and Erlenmeyer flasks

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dimethylquinolin-2-ol.

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (typically 5-10 molar equivalents relative to the starting material) to the flask in a fume hood.

-

Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

-

Characterization:

-

Characterize the purified product by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

-

Visualizations

Synthetic Pathway

Caption: Synthetic transformation of 4,6-dimethylquinolin-2-ol to this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Electrophilic Chlorination of 4,6-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic chlorination of 4,6-dimethylquinoline, a reaction of significant interest in the synthesis of functionalized quinoline derivatives for pharmaceutical and materials science applications. Due to a lack of specific experimental data in the current body of scientific literature for this particular substrate, this document combines established principles of electrophilic aromatic substitution on quinoline systems with known methodologies for chlorination to present a predictive analysis. This guide covers the theoretical underpinnings of the reaction, including regioselectivity, a proposed reaction mechanism, a detailed hypothetical experimental protocol, and expected outcomes. The content herein is intended to serve as a foundational resource to guide future experimental work in this area.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials. The strategic introduction of substituents onto the quinoline scaffold is a key strategy for modulating their biological and physical properties. Electrophilic chlorination is a fundamental transformation that introduces a chlorine atom, a versatile functional group that can serve as a handle for further synthetic modifications through cross-coupling reactions or nucleophilic substitutions.

4,6-Dimethylquinoline presents an interesting substrate for electrophilic substitution due to the presence of two activating methyl groups on the carbocyclic ring. The interplay between the directing effects of these methyl groups and the inherent reactivity patterns of the quinoline nucleus makes the prediction of the regiochemical outcome of chlorination a non-trivial challenge. This guide aims to provide a detailed theoretical framework and a practical, albeit hypothetical, experimental approach for researchers venturing into the synthesis of chlorinated 4,6-dimethylquinoline derivatives.

Theoretical Considerations: Reaction Mechanism and Regioselectivity

The electrophilic chlorination of 4,6-dimethylquinoline is anticipated to proceed via a standard electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the attack of the electron-rich aromatic ring of 4,6-dimethylquinoline on an electrophilic chlorine species (Cl⁺), which can be generated from a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst, or sulfuryl chloride. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation of the arenium ion by a weak base restores the aromaticity of the ring, yielding the chlorinated product.

The key challenge in this reaction is to predict the position of chlorination. The directing effects of the substituents on the quinoline ring will govern the regioselectivity.

-

The Quinoline Nucleus: In electrophilic aromatic substitution, the benzene ring of the quinoline system is generally more reactive than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom. Therefore, substitution is expected to occur on the carbocyclic ring at positions 5, 7, or 8.

-

Methyl Groups: The methyl groups at positions 4 and 6 are activating, ortho-, para-directing groups due to hyperconjugation and inductive effects. The 4-methyl group will activate positions 3 and 5, while the 6-methyl group will activate positions 5 and 7.

-

Combined Effects: The positions most activated by the combined directing effects of the methyl groups are position 5 (activated by both the 4- and 6-methyl groups) and position 7 (activated by the 6-methyl group). Position 8 is generally a reactive site in quinoline itself, but may be sterically hindered by the adjacent methyl group at position 6. Position 3 on the pyridine ring is generally unreactive towards electrophilic attack.

Based on these considerations, the primary products expected from the electrophilic chlorination of 4,6-dimethylquinoline are 5-chloro-4,6-dimethylquinoline and 7-chloro-4,6-dimethylquinoline . The formation of the 8-chloro isomer is also possible but may be a minor product due to steric hindrance.

Proposed Experimental Protocol

The following is a hypothetical experimental protocol for the electrophilic chlorination of 4,6-dimethylquinoline using N-chlorosuccinimide (NCS) as the chlorinating agent. This protocol is based on general procedures for the chlorination of activated aromatic compounds.

Materials:

-

4,6-Dimethylquinoline

-

N-Chlorosuccinimide (NCS)

-

Concentrated Sulfuric Acid (catalyst)

-

Dichloromethane (DCM, solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluents)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dimethylquinoline (1.0 eq). Dissolve the starting material in dichloromethane.

-

Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (1.1 eq). Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to separate the isomeric chlorinated products.

Data Presentation

Table 1: Predicted Products and Regioselectivity

| Product Name | Structure | Predicted Regioselectivity | Rationale |

| 5-Chloro-4,6-dimethylquinoline | Major | Activated by both 4- and 6-methyl groups. | |

| 7-Chloro-4,6-dimethylquinoline | Major/Minor | Activated by the 6-methyl group. | |

| 8-Chloro-4,6-dimethylquinoline | Minor | Possible due to inherent reactivity of the 8-position, but may be sterically hindered. |

Disclaimer: The regioselectivity is predicted based on theoretical principles of electrophilic aromatic substitution and has not been experimentally confirmed for this specific reaction.

Table 2: Hypothetical Quantitative Data

| Product Isomer | Hypothetical Yield (%) | Hypothetical Isomer Ratio |

| 5-Chloro-4,6-dimethylquinoline | 45 | ~2 : 1 |

| 7-Chloro-4,6-dimethylquinoline | 20 | |

| 8-Chloro-4,6-dimethylquinoline | 5 | |

| Total Yield | 70 |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizations

Caption: Predicted experimental workflow for the chlorination of 4,6-dimethylquinoline.

Caption: Proposed reaction mechanism for electrophilic chlorination.

Conclusion and Future Work

This technical guide has outlined the theoretical basis and a practical, though hypothetical, approach for the electrophilic chlorination of 4,6-dimethylquinoline. The directing effects of the methyl groups are predicted to favor chlorination at the 5- and 7-positions of the quinoline ring. The provided experimental protocol using N-chlorosuccinimide offers a starting point for the synthesis of these chlorinated derivatives.

Crucially, the lack of published experimental data for this specific reaction highlights a gap in the literature. Future research should focus on the experimental validation of the proposed methodology. Key areas for investigation include:

-

Optimization of Reaction Conditions: A systematic study of different chlorinating agents (e.g., sulfuryl chloride, chlorine gas), catalysts, solvents, and temperatures to maximize yield and regioselectivity.

-

Regiochemical Analysis: Unambiguous characterization of the product mixture using techniques such as 1D and 2D NMR spectroscopy, mass spectrometry, and X-ray crystallography to definitively determine the positions of chlorination and the isomer ratios.

-

Exploration of Downstream Chemistry: Investigation of the utility of the synthesized chloro-4,6-dimethylquinoline isomers in further synthetic transformations, such as cross-coupling reactions, to access a wider range of functionalized quinoline derivatives.

By undertaking these experimental investigations, a more complete understanding of the electrophilic chlorination of 4,6-dimethylquinoline can be achieved, paving the way for the development of new synthetic routes to valuable chemical entities.

biological activity of substituted quinolines

An In-Depth Technical Guide to the Biological Activity of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them a subject of intense research in the quest for novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the significant biological activities of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action.

Anticancer Activity of Substituted Quinolines

Substituted quinolines have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[5]

Quantitative Data: Anticancer Activity

The anticancer potency of substituted quinolines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values against various cancer cell lines. A lower value indicates greater potency. The following tables summarize the in-vitro anti-proliferative activity of selected substituted quinoline derivatives.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 12e | MGC-803 (Gastric) | 1.38 |

| HCT-116 (Colon) | 5.34 | |

| MCF-7 (Breast) | 5.21 | |

| 6 | HL-60 (Leukemia) | 0.59 |

| 7 | HepG-2 (Liver) | 2.71 |

| A549 (Lung) | 7.47 | |

| MCF-7 (Breast) | 6.55 |

Table 2: Anticancer Activity of Anilino-Fluoroquinolone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 13e | PC-3 (Prostate) | 2.61[5] |

| KG-1 (Leukemia) | 3.56[5] | |

| 13f | PC-3 (Prostate) | 4.73[5] |

| KG-1 (Leukemia) | 4.88[5] | |

| 13h | PC-3 (Prostate) | 4.68[5] |

| KG-1 (Leukemia) | 2.98[5] |

Table 3: Anticancer Activity of 4-Amino-7-Substituted Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 37 | MCF-7 (Breast) | Potent (twice as potent as doxorubicin)[4] |

| 38 | MCF-7 (Breast) | Potent (twice as potent as doxorubicin)[4] |

| 39 | MCF-7 (Breast) | Potent (twice as potent as doxorubicin)[4] |

| 40 | MCF-7 (Breast) | Potent (thrice as potent as doxorubicin)[4] |

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Flow cytometry with propidium iodide (PI) staining is a technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[2] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.[2]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA staining.[2]

-

Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature before analyzing by flow cytometry. The data is used to generate a histogram of cell count versus fluorescence intensity, which reveals the percentage of cells in each phase of the cell cycle.

Signaling Pathways in Quinoline-Mediated Anticancer Activity

Many substituted quinolines exert their anticancer effects by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10] These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis.[11][12]

Caption: Inhibition of EGFR/VEGFR signaling by substituted quinolines.

Pim-1 kinase is a serine/threonine kinase that is often overexpressed in various cancers and plays a role in cell survival and apoptosis.[8][13] Some quinoline derivatives have been identified as potent inhibitors of Pim-1 kinase.[8]

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 6. researchhub.com [researchhub.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT Assay [protocols.io]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 10. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Innovation: 2-Chloro-4,6-dimethylquinoline as a Pivotal Pharmaceutical Intermediate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 2-Chloro-4,6-dimethylquinoline, a substituted quinoline derivative, stands as a versatile and highly valued intermediate in the landscape of pharmaceutical research and development. Its strategic substitution pattern, featuring a reactive chlorine atom at the 2-position and methyl groups at the 4- and 6-positions, renders it a crucial building block for the synthesis of a diverse array of bioactive molecules. The quinoline scaffold itself is a well-established pharmacophore, present in numerous natural products and synthetic drugs exhibiting a broad spectrum of therapeutic activities.[1] This technical guide provides an in-depth exploration of the synthesis, chemical properties, and pharmaceutical applications of this compound, offering valuable insights for professionals engaged in the pursuit of novel therapeutics.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its effective utilization in drug synthesis. While some specific experimental data for this compound is not extensively documented in publicly available literature, a profile can be constructed based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Analogues

| Property | This compound | 2,6-Dimethylquinoline (Analogue) | 4,6-Dimethylquinoline (Analogue) |

| Molecular Formula | C₁₁H₁₀ClN | C₁₁H₁₁N | C₁₁H₁₁N |

| Molecular Weight | 191.66 g/mol [1] | 157.21 g/mol [2] | 157.21 g/mol [3] |

| CAS Number | 3913-18-6[1] | 877-43-0[2] | 826-77-7[3] |

| Appearance | Expected to be a solid at room temperature. | Light brown crystalline powder | Data not available |

| Melting Point | Data not readily available. | 57-59 °C | Data not available |

| Boiling Point | Data not readily available. | 263 °C[4] | Data not available |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in organic solvents such as ethanol and acetone; low solubility in water.[4] | Data not available |

| ¹H NMR (CDCl₃) | Predicted shifts: Aromatic protons (δ 7.0-8.0 ppm), Methyl protons (δ 2.4-2.7 ppm). | δ (ppm): 8.01 (d, 1H), 7.63 (d, 1H), 7.46 (s, 1H), 7.37 (d, 1H), 7.23 (d, 1H), 2.73 (s, 3H), 2.51 (s, 3H). | δ (ppm): 8.74 (d, 1H), 7.94 (d, 1H), 7.55 (dd, 1H), 7.42 (s, 1H), 7.23 (d, 1H), 2.67 (s, 3H), 2.50 (s, 3H).[3] |

| ¹³C NMR (CDCl₃) | Predicted shifts: Aromatic carbons (δ 120-150 ppm), C-Cl (δ ~150 ppm), Methyl carbons (δ ~20 ppm). | δ (ppm): 158.5, 147.2, 135.8, 135.7, 129.5, 128.0, 126.5, 122.9, 121.8, 25.1, 21.5.[5] | δ (ppm): 150.1, 147.8, 144.1, 133.5, 129.5, 128.9, 123.6, 121.4, 119.5, 21.5, 18.8.[3] |

| IR (KBr, cm⁻¹) | Expected peaks: C=C and C=N stretching (1500-1650), C-H stretching (2850-3100), C-Cl stretching (600-800). | Characteristic peaks for aromatic C-H, C=C, and C=N bonds. | Characteristic peaks for aromatic C-H, C=C, and C=N bonds.[3] |

| Mass Spectrum (EI) | Expected M+ at m/z 191 and M+2 at m/z 193 in a ~3:1 ratio due to the chlorine isotope pattern. | M+ at m/z 157.[2] | M+ at m/z 157. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of the corresponding 2-quinolone precursor, 4,6-dimethylquinolin-2(1H)-one. This transformation is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reaction.

Experimental Protocol: Chlorination of 4,6-Dimethylquinolin-2(1H)-one

This protocol is adapted from general procedures for the chlorination of 2-quinolones and related heterocyclic systems.[6][7][8]

Materials:

-

4,6-Dimethylquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a catalyst or base)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4,6-dimethylquinolin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents) is prepared. Alternatively, the reaction can be performed in an inert solvent such as sulfolane with a smaller excess of POCl₃ (1.5-2.0 equivalents).[6]

-

Reaction: The reaction mixture is heated to reflux (typically 100-110 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by slowly adding it to a stirred mixture of crushed ice and a saturated solution of sodium bicarbonate to neutralize the acidic byproducts. This step should be performed in a well-ventilated fume hood due to the vigorous reaction of POCl₃ with water.

-

Extraction: The aqueous mixture is extracted three times with dichloromethane.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

References

- 1. This compound | 3913-18-6 | Benchchem [benchchem.com]

- 2. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Dimethylquinoline | C11H11N | CID 70005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-Chloro-4,6-dimethylquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among these, 2-chloro-4,6-dimethylquinoline derivatives have emerged as a promising class of compounds with significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanisms underlying their anticancer activity appear to involve the induction of apoptosis through DNA intercalation and the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | This compound | MCF-7 (Breast) | 12.73 | [1] |

| 2 | (E)-N'-((2-chloro-4,6-dimethylquinolin-3-yl)methylene)benzohydrazide | A549 (Lung) | 10.89 | [1] |

| 3 | 2-((2-chloro-4,6-dimethylquinolin-3-yl)methyl)isoindoline-1,3-dione | HeLa (Cervical) | Not specified | |

| 4 | Substituted pyrimidine-quinoline hybrid | Not specified | Not specified | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.

-

Incubation: Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth. These compounds can act as dual inhibitors of PI3K and mTOR, or target specific components of the pathway. The inhibition of this pathway by this compound derivatives can lead to cell cycle arrest and the induction of apoptosis.[3][4][5][6]

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quinoline [label="this compound\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [arrowhead=normal, color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> Akt [arrowhead=normal, color="#5F6368"]; Akt -> mTORC1 [arrowhead=normal, color="#5F6368"]; mTORC1 -> Proliferation [arrowhead=normal, color="#5F6368"]; Akt -> Apoptosis [label=" inhibits", arrowhead=tee, color="#5F6368"];

// Inhibition Quinoline -> PI3K [arrowhead=tee, color="#4285F4", style=dashed, label=" inhibits"]; Quinoline -> Akt [arrowhead=tee, color="#4285F4", style=dashed, label=" inhibits"]; Quinoline -> mTORC1 [arrowhead=tee, color="#4285F4", style=dashed, label=" inhibits"]; } .enddot Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

DNA Intercalation:

The planar aromatic structure of the quinoline ring system allows these derivatives to intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to DNA damage and ultimately triggering apoptosis in cancer cells.[7] The binding affinity and mode of intercalation can be influenced by the nature and position of substituents on the quinoline core.

Antimicrobial Activity

This compound derivatives have also shown promising activity against a variety of bacterial and fungal pathogens. The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of 2-chloro-6-methylquinoline hydrazone derivatives, which are structurally similar to the target compounds, against various microbial strains.[8]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 3a | Escherichia coli | >100 | Aspergillus niger | >100 |

| 3b | Staphylococcus aureus | 50 | Aspergillus flavus | 100 |

| 3c | Pseudomonas aeruginosa | 100 | Monascus purpureus | >100 |

| ... | ... | ... | ... | ... |

Note: Specific data for this compound derivatives was limited in the initial search. The table above represents data for structurally related compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation.

Procedure:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated significant anti-inflammatory properties. The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups of rats. The control group receives the vehicle only.

-

Induction of Edema: After a specific time (e.g., 30 or 60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group at each time point.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through established methods of quinoline synthesis, such as the Combes or Doebner-von Miller reactions, followed by chlorination. A common route involves the Vilsmeier-Haack reaction.

General Synthetic Protocol:

A general synthetic route to 2-chloro-3-formyl-6-methylquinoline, a key intermediate, involves the Vilsmeier-Haack reaction of N-(p-tolyl)acetamide. This intermediate can then be further modified to introduce the 4-methyl group and other derivatives.

Step 1: Synthesis of 2-Chloro-3-formyl-6-methylquinoline

-

To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C.

-

Add N-(p-tolyl)acetamide to the Vilsmeier reagent and heat the mixture.

-

After the reaction is complete, pour the mixture onto crushed ice and neutralize with a base to precipitate the product.

-

Filter, wash, and recrystallize the crude product to obtain 2-chloro-3-formyl-6-methylquinoline.

Step 2: Derivatization

The aldehyde group at the 3-position serves as a versatile handle for further derivatization, such as the formation of Schiff bases, hydrazones, or other heterocyclic rings, leading to a diverse library of this compound derivatives with a wide range of biological activities.[8]

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer cells, pathogenic microbes, and inflammatory processes warrants further investigation. The synthetic accessibility of this core structure allows for the generation of diverse libraries of compounds for structure-activity relationship studies, paving the way for the discovery of potent and selective drug candidates. This technical guide provides a foundational framework for researchers to explore the full therapeutic potential of this exciting class of molecules.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 7. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data for 2-Chloro-4,6-dimethylquinoline: A Search for Available Information

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a core resource on the spectroscopic properties of 2-Chloro-4,6-dimethylquinoline. However, the absence of published experimental data prevents the creation of the requested detailed analysis, including quantitative data tables and specific experimental methodologies.

The search strategy involved querying broad chemical databases as well as more specialized spectroscopic data repositories. Searches were performed for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, searches were conducted for synthetic procedures for this compound, as characterization data is often included in the experimental sections of such publications. These efforts did not yield the specific data required for this guide.

Information on related compounds, such as isomers like 4-chloro-2,5-dimethylquinoline and analogous structures like 2-chloroquinoline and 2,6-dimethylquinoline, is available. This suggests that while the quinoline scaffold is well-studied, this specific substitution pattern has not been extensively characterized in the accessible scientific literature.

General Workflow for Spectroscopic Analysis

In the absence of specific data, a general workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound is presented below. This logical relationship illustrates the standard process followed in chemical research to elucidate and confirm the structure of a molecule.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide will be updated if and when the spectroscopic data for this compound becomes publicly available. Researchers in possession of such data are encouraged to publish their findings to contribute to the broader scientific community.

Solubility Profile of 2-Chloro-4,6-dimethylquinoline in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,6-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry and organic synthesis. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends based on its structural features and the known behavior of related quinoline derivatives. Furthermore, it details standardized experimental protocols for the precise determination of its solubility in various organic solvents, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Quinoline Solubility

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that form the core structure of many natural products, particularly alkaloids, and are pivotal in the development of therapeutic agents.[1] The solubility of these compounds is a critical physicochemical parameter that dictates their behavior in biological systems and their feasibility for formulation and manufacturing processes.

Generally, the quinoline scaffold, being aromatic and containing a nitrogen atom, imparts a degree of polarity. However, the overall solubility is significantly influenced by the nature and position of its substituents. As a general rule, quinoline derivatives exhibit good solubility in a range of organic solvents and are sparingly soluble in water.[2][3] For instance, compounds like 5,7-dichloro-8-hydroxyquinoline are known to be soluble in solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[3] The presence of methyl groups, as in 2,6-dimethylquinoline, tends to increase hydrophobicity, further limiting aqueous solubility while maintaining or enhancing solubility in organic solvents like ethanol and acetone.[2]

This compound, with its chloro and dimethyl substitutions, is anticipated to follow these trends, exhibiting low solubility in water and good solubility in common organic solvents. The chlorine atom at the 2-position and the methyl groups at the 4- and 6-positions contribute to the molecule's lipophilicity.

Illustrative Solubility Data

In the absence of experimentally determined quantitative data for this compound, the following tables present illustrative solubility values in a selection of common organic solvents at ambient temperature. It is crucial to emphasize that these values are hypothetical, based on the known solubility of structurally similar compounds, and should be used for guidance and comparative purposes only. Experimental verification is strongly recommended for any research or development application.

Table 1: Illustrative Qualitative Solubility of this compound

| Solvent | Polarity Index | Expected Qualitative Solubility |

| n-Hexane | 0.1 | Sparingly Soluble |

| Toluene | 2.4 | Soluble |

| Dichloromethane (DCM) | 3.1 | Very Soluble |

| Ethyl Acetate | 4.4 | Soluble |

| Acetone | 5.1 | Very Soluble |

| Ethanol | 5.2 | Soluble |

| Methanol | 6.6 | Moderately Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |

| Water | 10.2 | Insoluble |

Table 2: Illustrative Quantitative Solubility of this compound at 25°C

| Solvent | Illustrative Solubility (g/L) | Illustrative Solubility (mol/L) |

| Dichloromethane | > 200 | > 1.04 |

| Acetone | > 150 | > 0.78 |

| Dimethyl Sulfoxide | > 150 | > 0.78 |

| Toluene | ~ 100 | ~ 0.52 |

| Ethyl Acetate | ~ 80 | ~ 0.42 |

| Ethanol | ~ 50 | ~ 0.26 |

| Methanol | ~ 30 | ~ 0.16 |

| n-Hexane | < 10 | < 0.05 |

| Water | < 0.1 | < 0.0005 |

Note: The molecular weight of this compound is 191.66 g/mol .[1]

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following sections describe a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to sediment.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a solvent-resistant filter to the syringe and dispense the filtered saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), as detailed below.

Analytical Quantification Methods

The accurate quantification of the dissolved solute is paramount for reliable solubility data. HPLC and GC-MS are powerful techniques for this purpose.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Illustrative Method:

-

Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength determined by scanning a dilute solution of this compound to find its λmax.[4][5]

-

Injection Volume: 20 µL.[5]

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-